Dexrazoxane hydrochloride Dexrazoxane hydrochloride Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.
The (+)-enantiomorph of razoxane.
Brand Name: Vulcanchem
CAS No.: 1263283-43-7
VCID: VC0525792
InChI: InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
SMILES: CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Molecular Formula: C11H17ClN4O4
Molecular Weight: 304.73 g/mol

Dexrazoxane hydrochloride

CAS No.: 1263283-43-7

Inhibitors

VCID: VC0525792

Molecular Formula: C11H17ClN4O4

Molecular Weight: 304.73 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Dexrazoxane hydrochloride - 1263283-43-7

CAS No. 1263283-43-7
Product Name Dexrazoxane hydrochloride
Molecular Formula C11H17ClN4O4
Molecular Weight 304.73 g/mol
IUPAC Name 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
Standard InChIKey BIFMNMPSIYHKDN-FJXQXJEOSA-N
Isomeric SMILES [H+].C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.[Cl-]
SMILES CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Canonical SMILES [H+].CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.[Cl-]
Appearance Solid powder
Description Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.
The (+)-enantiomorph of razoxane.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Bulk: A sample stored at 60 °C showed less than 1% decomposition after seven days (HPLC). Solution: A 10 mg/mL solution in water at 28 °C showed 10% and 42% decomposition in 1 day and 6 days respectively (HPLC).
Solubility H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard
Reference 1: Attia SM, Alshahrani AY, Al-Hamamah MA, Attia MM, Saquib Q, Ahmad SF, Ansari MA, Nadeem A, Bakheet SA. Dexrazoxane Averts Idarubicin-Evoked Genomic Damage by Regulating Gene Expression Profiling Associated With the DNA Damage-Signaling Pathway in BALB/c Mice. Toxicol Sci. 2017 Nov 1;160(1):161-172. doi: 10.1093/toxsci/kfx161. PubMed PMID: 28973540.
2: Bures J, Jirkovska A, Sestak V, Jansova H, Karabanovich G, Roh J, Sterba M, Simunek T, Kovarikova P. Investigation of novel dexrazoxane analogue JR-311 shows significant cardioprotective effects through topoisomerase IIbeta but not its iron chelating metabolite. Toxicology. 2017 Dec 1;392:1-10. doi: 10.1016/j.tox.2017.09.012. Epub 2017 Sep 21. PubMed PMID: 28941780.
3: Bansal N, Amdani S, Lipshultz ER, Lipshultz SE. Chemotherapy-induced cardiotoxicity in children. Expert Opin Drug Metab Toxicol. 2017 Aug;13(8):817-832. doi: 10.1080/17425255.2017.1351547. Epub 2017 Jul 13. Review. PubMed PMID: 28679288.
4: Tahover E, Segal A, Isacson R, Rosengarten O, Grenader T, Gips M, Cherny N, Heching NI, Mesika L, Catane R, Gabizon A. Dexrazoxane added to doxorubicin-based adjuvant chemotherapy of breast cancer: a retrospective cohort study with a comparative analysis of toxicity and survival. Anticancer Drugs. 2017 Aug;28(7):787-794. doi: 10.1097/CAD.0000000000000514. PubMed PMID: 28562379.
5: QuanJun Y, GenJin Y, LiLi W, YongLong H, Yan H, Jie L, JinLu H, Jin L, Run G, Cheng G. Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study. PLoS One. 2017 Jan 10;12(1):e0169567. doi: 10.1371/journal.pone.0169567. eCollection 2017. PubMed PMID: 28072830; PubMed Central PMCID: PMC5224977.
6: Asselin BL, Devidas M, Chen L, Franco VI, Pullen J, Borowitz MJ, Hutchison RE, Ravindranath Y, Armenian SH, Camitta BM, Lipshultz SE. Cardioprotection and Safety of Dexrazoxane in Patients Treated for Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia or Advanced-Stage Lymphoblastic Non-Hodgkin Lymphoma: A Report of the Children's Oncology Group Randomized Trial Pediatric Oncology Group 9404. J Clin Oncol. 2016 Mar 10;34(8):854-62. doi: 10.1200/JCO.2015.60.8851. Epub 2015 Dec 23. PubMed PMID: 26700126; PubMed Central PMCID: PMC4872007.
7: Schwartz CL, Wexler LH, Krailo MD, Teot LA, Devidas M, Steinherz LJ, Goorin AM, Gebhardt MC, Healey JH, Sato JK, Meyers PA, Grier HE, Bernstein ML, Lipshultz SE. Intensified Chemotherapy With Dexrazoxane Cardioprotection in Newly Diagnosed Nonmetastatic Osteosarcoma: A Report From the Children's Oncology Group. Pediatr Blood Cancer. 2016 Jan;63(1):54-61. doi: 10.1002/pbc.25753. Epub 2015 Sep 23. PubMed PMID: 26398490; PubMed Central PMCID: PMC4779061.
8: Wu V. Dexrazoxane: a cardioprotectant for pediatric cancer patients receiving anthracyclines. J Pediatr Oncol Nurs. 2015 May-Jun;32(3):178-84. doi: 10.1177/1043454214554008. Epub 2014 Nov 3. Review. PubMed PMID: 25366577.
9: Seif AE, Walker DM, Li Y, Huang YS, Kavcic M, Torp K, Bagatell R, Fisher BT, Aplenc R. Dexrazoxane exposure and risk of secondary acute myeloid leukemia in pediatric oncology patients. Pediatr Blood Cancer. 2015 Apr;62(4):704-9. doi: 10.1002/pbc.25043. Epub 2014 Mar 26. PubMed PMID: 24668949; PubMed Central PMCID: PMC4177031.
PubChem Compound 6918223
Last Modified Nov 11 2021
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